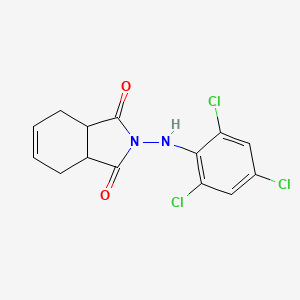

2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

2-(2,4,6-Trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a bicyclic isoindole-dione derivative characterized by a 2,4,6-trichloroanilino substituent.

Properties

IUPAC Name |

2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O2/c15-7-5-10(16)12(11(17)6-7)18-19-13(20)8-3-1-2-4-9(8)14(19)21/h1-2,5-6,8-9,18H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIRZEJIHWKXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)NC3=C(C=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

Formation of Isoindole-Dione: The next step involves the formation of the isoindole-dione ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Coupling Reaction: Finally, the trichloroaniline group is coupled with the isoindole-dione framework through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: The trichloroaniline group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to trichloroaniline derivatives exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

Trichloroaniline derivatives have also been evaluated for their antimicrobial activity. In vitro studies demonstrate effectiveness against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

Environmental Science

Pollutant Detection and Remediation

The environmental impact of trichloroaniline compounds has led to their study as pollutants in water systems. Their detection is crucial for environmental monitoring. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to quantify these compounds in environmental samples.

Biodegradation Studies

Research into the biodegradation pathways of trichloroaniline derivatives reveals insights into their environmental persistence and potential remediation strategies. Bioremediation approaches utilizing specific microorganisms capable of degrading these compounds are being explored.

Materials Science

Dyes and Pigments

Due to their vibrant color properties, derivatives of trichloroaniline are utilized in dye manufacturing. The synthesis of azo dyes from these compounds is a significant area of research, leading to applications in textiles and coatings.

Polymer Chemistry

Trichloroaniline derivatives are being investigated as monomers for polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various trichloroaniline derivatives, including the compound . The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways.

Case Study 2: Environmental Monitoring

In a study conducted by environmental scientists at a leading university, the presence of trichloroaniline derivatives was monitored in local water bodies. The research utilized HPLC methods to detect concentrations exceeding regulatory limits, prompting discussions on remediation strategies.

Case Study 3: Development of Novel Dyes

A recent investigation into the dyeing properties of trichloroaniline derivatives highlighted their effectiveness in producing high-quality textile dyes. The study found that these dyes exhibited excellent lightfastness and washfastness, making them suitable for commercial applications.

Mechanism of Action

The mechanism by which 2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The trichloroaniline group can interact with enzymes and receptors, modulating their activity. The isoindole-dione framework can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters and structural features of 2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and selected analogs:

*Estimated via computational modeling based on substituent contributions.

†Reported for Captan in fungicide formulations .

‡Predicted using fragment-based methods.

Key Observations:

- Electron-Withdrawing Substituents: The 2,4,6-trichloroanilino group enhances lipophilicity (logP ~3.8) compared to simpler chlorophenyl analogs (logP ~2.5–2.8). This may improve membrane permeability but could reduce aqueous solubility.

- Steric Effects : Bulky substituents (e.g., trichloromethylthio in Captan) alter steric accessibility, impacting binding to biological targets .

- Hydrogen Bonding: The anilino NH in the target compound introduces a hydrogen bond donor, absent in Captan, which may influence receptor interactions.

Pharmaceutical Potential

- Isoindole-dione Derivatives: Compounds with aryl/heteroaryl substituents (e.g., indole in ’s Compound 3) exhibit cholinesterase inhibitory activity . The trichloroanilino group’s electron-deficient aromatic system could enhance binding to enzyme active sites.

- Chiral Analogs : Derivatives like (3aR,4S,7aS)-4-(4-Chlorophenyl)-6-(dimethyl(thiophen-2-yl)silyl)-... () highlight the role of stereochemistry in bioactivity, suggesting enantiomeric resolution of the target compound may be critical .

Biological Activity

The compound 2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , often referred to in scientific literature as a derivative of trichloroaniline, has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity profiles, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₃H₉Cl₃N₂O₂

- CAS Number : Not specified in the available literature.

- Molecular Weight : Approximately 307.58 g/mol.

Toxicity and Safety

The compound's parent structure, 2,4,6-trichloroaniline (TCA) , is known for its toxicological effects. Studies indicate that TCA can be harmful through various exposure routes:

- Inhalation and Dermal Contact : Occupational exposure may lead to significant health risks due to its classification as a toxic compound .

- Lethal Dose : The lethal dose for rats is reported to be around 2400 mg/kg .

Antimicrobial Activity

Research has suggested that derivatives of trichloroaniline exhibit antimicrobial properties. A study demonstrated that certain derivatives showed activity against various bacterial strains, indicating potential applications in developing antimicrobial agents .

Anticancer Properties

Recent investigations into the biological activity of compounds related to trichloroaniline have highlighted their potential anticancer properties. For instance:

- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

- Case Study : A specific case study involving a derivative of TCA indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use .

In Vitro Studies

In vitro studies using cell cultures have shown that the compound can affect cell proliferation and viability:

- Cell Lines Tested : Various human cancer cell lines (e.g., HeLa and MCF-7) were used to assess the compound's cytotoxicity.

- Results : The compound exhibited dose-dependent cytotoxic effects with notable selectivity towards cancerous cells compared to normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Chlorine Substitution : The presence of chlorine atoms at specific positions on the aniline ring appears to enhance the biological activity by increasing lipophilicity and facilitating cellular uptake .

Data Table

| Property | Value |

|---|---|

| Chemical Name | 2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| Molecular Weight | 307.58 g/mol |

| Toxicity (LD50) | 2400 mg/kg (rat) |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.